1,4-Dichloro-2-difluoromethoxy-6-fluorobenzene
Overview
Description
1,4-Dichloro-2-difluoromethoxy-6-fluorobenzene is a chemical compound with the molecular formula C7H3Cl2F3O and a molecular weight of 231 g/mol . This compound is known for its unique structure, which includes both chlorine and fluorine atoms, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1,4-Dichloro-2-difluoromethoxy-6-fluorobenzene involves several steps. One common method includes the reaction of 1,4-dichloro-2-fluorobenzene with difluoromethyl ether under specific conditions . Industrial production methods often involve large-scale reactions with stringent control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
1,4-Dichloro-2-difluoromethoxy-6-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dichloro-2-difluoromethoxy-6-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-difluoromethoxy-6-fluorobenzene involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms allows it to form strong bonds with various substrates, influencing biochemical pathways and molecular interactions .
Comparison with Similar Compounds
1,4-Dichloro-2-difluoromethoxy-6-fluorobenzene can be compared with similar compounds such as:
- 1,4-Dichloro-2-fluorobenzene
- 1,4-Difluorobenzene
- 2,5-Dichloro-1-(difluoromethoxy)-3-fluorobenzene
These compounds share structural similarities but differ in their chemical properties and reactivity. The unique combination of chlorine and fluorine atoms in this compound makes it particularly interesting for specific applications .
Properties
IUPAC Name |
2,5-dichloro-1-(difluoromethoxy)-3-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-3-1-4(10)6(9)5(2-3)13-7(11)12/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYVENIDRGSTAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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